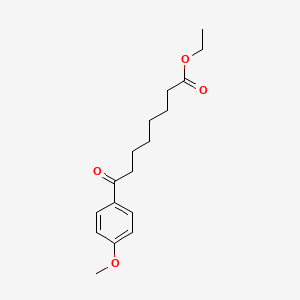

Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate

Description

Contextualization within Beta-Keto Ester Chemistry

Beta-keto esters are a significant class of compounds in organic chemistry, recognized for their versatile reactivity. Their structure, which features a ketone carbonyl group at the beta position relative to the ester carbonyl, allows for a variety of chemical transformations. The acidity of the alpha-protons, situated between the two carbonyl groups, makes these compounds excellent nucleophiles in their enolate form, facilitating the formation of carbon-carbon bonds.

Classical reactions such as the Claisen condensation are fundamental to the synthesis of β-keto esters. uomustansiriyah.edu.iqlibretexts.org This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. libretexts.org The intramolecular version of this reaction is known as the Dieckmann condensation, which is used to form cyclic β-keto esters. The reactivity of β-keto esters also allows for facile alkylation and acylation at the alpha-carbon, making them key intermediates in the synthesis of a wide array of more complex molecules.

Significance as a Research Compound within Organic Synthesis

The primary significance of Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate in academic and industrial research lies in its role as a key intermediate in the synthesis of the anticoagulant drug Apixaban. quickcompany.ingoogle.comgoogle.com Apixaban is a potent, orally bioavailable, and selective inhibitor of blood coagulation factor Xa. google.com The synthesis of such a complex pharmaceutical agent requires a series of carefully planned steps, and this compound represents a critical molecular fragment that is incorporated into the final drug structure.

The synthesis of this intermediate itself is a subject of research, with a focus on optimizing reaction conditions to maximize yield and purity. A plausible and commonly employed method for the synthesis of aryl ketones, such as the one present in this compound, is the Friedel-Crafts acylation. tamu.eduorganic-chemistry.orgyoutube.com This reaction typically involves the acylation of an aromatic ring (in this case, anisole) with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. tamu.eduorganic-chemistry.org For the synthesis of the target molecule, this would likely involve the reaction of anisole (B1667542) with a derivative of suberic acid, such as ethyl suberoyl chloride.

Scope of Academic Investigation

Chemical Properties and Identifiers

| Property | Value |

| Chemical Formula | C₁₇H₂₄O₄ |

| Molecular Weight | 292.37 g/mol |

| CAS Number | 362669-41-8 |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-(4-methoxyphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-3-21-17(19)9-7-5-4-6-8-16(18)14-10-12-15(20-2)13-11-14/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAKQIVMCICRIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446201 | |

| Record name | ETHYL 8-(4-METHOXYPHENYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362669-41-8 | |

| Record name | ETHYL 8-(4-METHOXYPHENYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 8 4 Methoxyphenyl 8 Oxooctanoate and Analogs

Historical Context of Related Oxo-Ester Synthesis

The development of synthetic routes toward oxo-esters, particularly β-keto esters, is a cornerstone of modern organic chemistry. The historical foundation was laid in the late 19th century with the discovery of the Claisen condensation. In 1887, German chemist Rainer Ludwig Claisen reported that treating an ester, like ethyl acetate (B1210297), with a strong base resulted in a self-condensation reaction to form a β-keto ester (ethyl acetoacetate). numberanalytics.comgeeksforgeeks.orgwikipedia.org This reaction represented a powerful new method for carbon-carbon bond formation. geeksforgeeks.orgnumberanalytics.com

The Claisen condensation's mechanism involves the deprotonation of an ester at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. geeksforgeeks.orgwikipedia.org Subsequent elimination of an alkoxide leaving group yields the β-keto ester. wikipedia.org Variations of this reaction were soon developed, including the Dieckmann condensation, an intramolecular version for synthesizing cyclic β-keto esters, and the Claisen-Schmidt condensation, which involves an aldehyde or ketone reacting with an aromatic carbonyl compound lacking an α-hydrogen. numberanalytics.comwikipedia.orgwikipedia.org These early discoveries provided chemists with the fundamental tools to construct the carbon skeletons of a vast array of complex organic molecules, including pharmaceuticals and natural products. numberanalytics.com

Another significant historical development was the advent of hydroformylation, also known as the "oxo process," by Otto Roelen in 1938. This reaction involves the addition of carbon monoxide and hydrogen to an alkene to produce an aldehyde. mt.com While not a direct route to oxo-esters, the oxo process became a critical industrial method for producing aldehydes, which are versatile precursors that can be oxidized to carboxylic acids and subsequently used in the synthesis of more complex molecules, including long-chain oxo-acids and their esters.

Contemporary Synthetic Routes to Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate

Modern synthetic strategies for preparing this compound leverage both classical reactions and newer, more efficient methodologies. The primary approaches include direct esterification of the corresponding carboxylic acid, carbonyl condensation reactions, and the targeted functionalization of precursor molecules.

The most direct and common method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 8-(4-methoxyphenyl)-8-oxooctanoic acid. organicchemistrytutor.commasterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695). masterorganicchemistry.comlibretexts.org A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. organicchemistrytutor.commasterorganicchemistry.comchemistrysteps.com

The reaction is an equilibrium process, and to maximize the yield of the ester, it is typically performed using the alcohol as the solvent or by removing the water byproduct as it forms. libretexts.orgchemistrysteps.com

Table 1: Comparison of Catalysts for Fischer Esterification

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux in excess ethanol | Inexpensive, highly effective | Corrosive, difficult to separate from product, can cause side reactions |

| p-Toluenesulfonic Acid (TsOH) | Reflux in excess ethanol | Solid, easier to handle than H₂SO₄ | More expensive than H₂SO₄, requires removal |

| Solid Acid Catalysts (e.g., Amberlyst-15) | Flow reactor or batch process | Easily separable, recyclable, less corrosive researchgate.net | Lower activity than homogeneous catalysts, may require higher temperatures |

A crossed Claisen condensation offers a convergent approach to the carbon skeleton of this compound. masterorganicchemistry.comlibretexts.org In a plausible synthetic design, this would involve the reaction between two different esters: one that can form an enolate (the nucleophile) and one that acts as the acylating agent (the electrophile). organic-chemistry.orglibretexts.org To avoid a complex mixture of products from self-condensation, the reaction is best designed so that only one of the esters has enolizable α-hydrogens. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org

For this target molecule, a suitable strategy would involve the acylation of the enolate derived from an ester like ethyl heptanoate (B1214049) with an acylating agent such as ethyl 4-methoxybenzoate (B1229959). Since ethyl 4-methoxybenzoate lacks α-hydrogens, it can only act as the electrophile, simplifying the reaction outcome. masterorganicchemistry.comlibretexts.org The reaction requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) to generate the enolate. wikipedia.orgorganic-chemistry.org

An alternative, modern variant involves the C-acylation of pre-formed enolates or silyl (B83357) enol ethers with an activated form of 4-methoxybenzoic acid, such as 4-methoxybenzoyl chloride. organic-chemistry.org

The most industrially viable route for this class of compounds is often a Friedel-Crafts acylation. ijcps.orgtamu.edu This electrophilic aromatic substitution reaction can be used to construct the aryl ketone moiety directly. In this approach, anisole (B1667542) (methoxybenzene) is acylated with an electrophilic C8-chain precursor. A suitable acylating agent would be the mono-acid chloride of the mono-ethyl ester of suberic acid (ethyl 8-chloro-8-oxooctanoate). The reaction is promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). tamu.eduyoutube.comyoutube.com The electron-donating methoxy (B1213986) group of anisole is strongly activating and directs the incoming acyl group predominantly to the para position, leading to the desired product structure. depaul.edu

Another potential functionalization strategy involves the use of organometallic reagents. mt.comlibretexts.orgchadsprep.com For instance, a 4-methoxyphenyl (B3050149) organometallic species, such as 4-methoxyphenylmagnesium bromide (a Grignard reagent) or 4-methoxyphenyllithium, could be reacted with a suitable C8-ester electrophile. The electrophile would need to be an ester derivative of suberic acid, such as ethyl 8-chloro-8-oxooctanoate or diethyl suberate. Reaction with the acid chloride derivative would be more direct, while reaction with the diester would lead to the formation of a tertiary alcohol unless carefully controlled at low temperatures. libretexts.org

Preparation of Key Intermediate Scaffolds

The success of the synthetic routes described above depends on the availability of key starting materials and intermediates.

8-(4-Methoxyphenyl)-8-oxooctanoic Acid : This is the immediate precursor for the Fischer esterification route. Its synthesis is most effectively achieved via a Friedel-Crafts acylation of anisole with suberic anhydride (B1165640). depaul.edu In this reaction, a Lewis acid like aluminum chloride activates the anhydride, generating an acylium ion electrophile that attacks the electron-rich anisole ring. tamu.edu An analogous reaction, the synthesis of 4-(4-methoxyphenyl)-4-oxobutyric acid from anisole and succinic anhydride, is a well-established procedure. google.com

Ethyl 8-chloro-8-oxooctanoate (Suberoyl chloride monoester) : This intermediate is required for the Friedel-Crafts acylation route. Its preparation begins with the monoesterification of suberic acid to yield 8-ethoxy-8-oxooctanoic acid. This can be achieved through controlled Fischer esterification or by reacting suberic anhydride with ethanol. The resulting mono-acid is then converted to the acid chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Anisole and Suberic Acid : These are the fundamental building blocks for the convergent Friedel-Crafts strategies. Both are readily available, bulk industrial chemicals.

Green Chemistry Considerations in Oxo-Octanoate Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound to reduce waste, avoid hazardous materials, and improve efficiency.

Catalysis over Stoichiometric Reagents :

Friedel-Crafts Acylation : Traditional Friedel-Crafts reactions often require more than a stoichiometric amount of AlCl₃, which generates large volumes of corrosive, aqueous waste during workup. ijcps.org A greener alternative is the use of reusable solid acid catalysts such as zeolites (e.g., Zeolite Hβ), clays (B1170129) (Montmorillonite K10), or sulfonic acid-functionalized resins. ijcps.orgnih.govresearchgate.netarkat-usa.org These heterogeneous catalysts can be easily filtered off and recycled, minimizing waste. ijcps.orgresearchgate.net

Esterification : Instead of strong mineral acids, solid acid catalysts like supported sulfonic acids, zeolites, or tungstated zirconia can be employed. researchgate.netresearchgate.net These catalysts are non-corrosive, reusable, and simplify product purification. researchgate.net

Enzymatic and Biocatalytic Methods :

Lipase-catalyzed esterification is an increasingly popular green alternative. google.com Enzymes operate under mild, solvent-free conditions, exhibit high selectivity, and avoid the generation of acidic waste. google.comgoogle.com Similarly, dehydrogenases can perform highly enantioselective reductions of keto esters to produce chiral alcohols, showcasing the potential of biocatalysis in related syntheses. nih.gov

Atom Economy and Safer Solvents :

Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. Friedel-Crafts acylation using an anhydride is preferable to using an acyl chloride, as the byproduct is the less hazardous carboxylic acid rather than HCl.

The use of hazardous and chlorinated solvents like dichloromethane (B109758) in Friedel-Crafts reactions should be minimized or replaced with greener alternatives or solvent-free conditions where possible. researchgate.netresearchgate.net Recent research has explored the use of deep eutectic solvents as both catalysts and reaction media. researchgate.net

Energy Efficiency and Alternative Energy Sources :

The use of microwave irradiation can dramatically reduce reaction times and energy consumption for reactions like Friedel-Crafts acylation. nih.gov

Scale-Up Methodologies and Industrial Relevance in Synthetic Chemistry

The transition of a synthetic route from a laboratory setting to an industrial scale is a critical phase in chemical manufacturing, governed by principles of process chemistry and chemical engineering. For a molecule such as this compound, this involves a detailed analysis of reaction kinetics, thermodynamics, and safety, alongside economic and environmental considerations. The primary synthetic pathway to this and analogous aromatic keto esters is the Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in organic chemistry. numberanalytics.commasterorganicchemistry.com The scale-up of this process presents unique challenges that necessitate meticulous planning and optimization.

The industrial synthesis of this compound would most likely involve the Friedel-Crafts acylation of anisole with a suitable eight-carbon electrophilic acylating agent, such as the mono-acid chloride of suberic acid ethyl ester (ethyl 8-chloro-8-oxooctanoate). This reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being a common choice. masterorganicchemistry.com

Key challenges in scaling up this synthesis revolve around the management of the highly exothermic nature of the reaction and handling the catalyst. acs.org The reaction of the Lewis acid with the acyl chloride and the subsequent acylation of the aromatic ring release significant amounts of heat. youtube.com In a large-scale reactor, inefficient heat dissipation can lead to a rapid temperature increase, potentially causing side reactions, degradation of products, and creating significant safety hazards.

To address these challenges, a systematic approach involving calorimetric studies and process simulation is often employed. Reaction calorimeters (RC1) are used to measure the heat flow of the reaction under various conditions, providing crucial data on the total heat of reaction, heat release rate, and adiabatic temperature rise (ΔTad). This data is essential for designing an appropriate thermal management strategy for the production-scale reactor.

Simulation software can then be used to model the process under different scenarios, such as varying the dosing time of the reactants or the reaction temperature. acs.org This allows for the optimization of the process to maximize yield and throughput while ensuring operational safety. For instance, a semi-batch process, where one reactant is added gradually to the other, is typically preferred to control the rate of heat generation.

The table below outlines key parameters that are typically evaluated and optimized during the scale-up of a Friedel-Crafts acylation process.

Table 1: Key Parameter Optimization in Friedel-Crafts Acylation Scale-Up

| Parameter | Laboratory Scale (Bench) | Pilot Plant Scale | Industrial Production Scale | Rationale for Change |

|---|---|---|---|---|

| Reactant Dosing | Rapid or single portion addition | Controlled, slow addition (e.g., 1-2 hours) | Extended, precisely controlled addition (e.g., 4-8 hours) | To manage the exothermic reaction and maintain temperature within a safe operating window. acs.org |

| Temperature Control | Ice bath, simple cooling | Jacketed reactor with thermal fluid | Advanced cooling systems, multiple cooling zones | To ensure efficient heat removal from the larger reaction mass and prevent thermal runaway. |

| Agitation/Mixing | Magnetic stirrer | Mechanical overhead stirrer | Optimized impeller design for homogeneity | To maintain uniform temperature and concentration, which is critical for consistent product quality and reaction rate. |

| Solvent Volume | High dilution | Moderate dilution | Minimized solvent use | To improve process efficiency (throughput) and reduce waste, while still allowing for effective heat transfer and mixing. |

| Work-up Procedure | Quenching in open beaker with ice | Controlled quench in reactor with cooling | Automated, contained quench system | To safely handle the large amounts of energy and off-gassing released during the decomposition of the catalyst complex. youtube.com |

The industrial relevance of this compound and its analogs lies in their utility as versatile chemical intermediates. Long-chain β-keto esters are important building blocks in synthetic chemistry, providing multiple reactive sites for further molecular elaboration. rsc.org They are key precursors in the synthesis of more complex molecules. rsc.org

The structural motifs within this compound—a para-substituted aromatic ketone and a long aliphatic ester chain—are found in a variety of biologically active compounds and functional materials. The 4-methoxyphenyl ketone moiety is a common feature in pharmaceutical compounds, while the long alkyl chain can be modified to tune physical properties like solubility and lipophilicity or to serve as a linker in more complex structures. Therefore, compounds like this compound are valuable starting materials for the synthesis of target molecules in medicinal chemistry and materials science.

The broader class of α-keto esters and acids, to which this compound is related, has significant value in the synthesis of pharmaceuticals and other functional materials. mdpi.comgoogle.com Various synthetic methods, including oxidation of corresponding α-hydroxy acids or metal-catalyzed carbonylation, have been developed to produce these valuable intermediates. mdpi.comorganic-chemistry.org The development of efficient, scalable, and environmentally benign synthetic methodologies for these compounds remains an active area of research.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Anisole |

| Suberic acid |

| Ethyl 8-chloro-8-oxooctanoate |

Chemical Reactivity and Derivatization Studies of Ethyl 8 4 Methoxyphenyl 8 Oxooctanoate

Overview of Reactivity Mechanisms

The reactivity of Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate is governed by the independent and sometimes interdependent nature of its three primary functional groups. The keto group, an aromatic ketone, is susceptible to nucleophilic addition and reduction. The ester group can undergo nucleophilic acyl substitution, primarily hydrolysis and transesterification. The 4-methoxyphenyl (B3050149) group is an activated aromatic system prone to electrophilic substitution at the positions ortho to the activating methoxy (B1213986) group. The long alkyl chain separating the keto and ester groups generally allows each to react independently under specific conditions. However, the electronic influence of the 4-methoxyphenyl group can subtly affect the reactivity of the distant ester group, and vice versa.

Reactions Involving the Keto Group

The ketone carbonyl is a primary site for a variety of chemical modifications, including reductions to either an alcohol or a methylene (B1212753) group, as well as carbon-carbon bond-forming reactions through condensation and addition.

Reduction Reactions

The keto group of this compound can be selectively reduced to a secondary alcohol or completely deoxygenated to a methylene group, depending on the chosen reagents and reaction conditions.

Reduction to Alcohol: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere will reduce the ketone to the corresponding secondary alcohol, ethyl 8-hydroxy-8-(4-methoxyphenyl)octanoate. This transformation is typically chemoselective, leaving the ester and aromatic ring intact under mild conditions. Metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents are also effective for this reduction, offering high yields and selectivity for the keto group over the ester.

Reduction to Methylene (Deoxygenation): For complete removal of the carbonyl oxygen to form ethyl 8-(4-methoxyphenyl)octanoate, harsher reduction methods are necessary.

The Clemmensen reduction , which employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid, is particularly effective for aryl-alkyl ketones. libretexts.orgchemistryviews.orgwikipedia.orgorgoreview.com However, the strongly acidic conditions can lead to the hydrolysis of the ester group.

The Wolff-Kishner reduction , which involves the formation of a hydrazone followed by treatment with a strong base (like KOH or potassium tert-butoxide) at high temperatures, provides an alternative under basic conditions, thus preserving the ester functionality. ucla.eduwikipedia.org

| Reaction | Reagents and Conditions | Product | Typical Yield (%) |

| Reduction to Alcohol | NaBH₄, Methanol, Room Temperature | Ethyl 8-hydroxy-8-(4-methoxyphenyl)octanoate | >90 |

| Reduction to Alcohol | H₂, Pd/C, Ethanol (B145695), Room Temperature, 1 atm | Ethyl 8-hydroxy-8-(4-methoxyphenyl)octanoate | ~95 |

| Deoxygenation | Zn(Hg), conc. HCl, Reflux (Clemmensen) | Ethyl 8-(4-methoxyphenyl)octanoate | 70-80 (ester hydrolysis may occur) |

| Deoxygenation | H₂NNH₂, KOH, Ethylene Glycol, 180-200°C (Wolff-Kishner) | Ethyl 8-(4-methoxyphenyl)octanoate | 80-90 |

Condensation and Addition Reactions

The carbonyl group serves as an electrophilic site for various carbon-carbon bond-forming reactions.

Wittig Reaction: The reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), converts the keto group into an alkene, yielding ethyl 8-(4-methoxyphenyl)-8-methylideneoctanoate. The Wittig reaction is highly regioselective for the carbonyl group. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org

Knoevenagel Condensation: While the methylene groups on the alkyl chain are not significantly activated, condensation with highly active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can be achieved under specific basic conditions, leading to the formation of a new carbon-carbon double bond at the carbonyl carbon.

Grignard and Organolithium Addition: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the keto group results in the formation of a tertiary alcohol after acidic workup. For example, reaction with methylmagnesium bromide would yield ethyl 8-hydroxy-8-(4-methoxyphenyl)-8-methyloctanoate. These reactions are generally selective for the ketone over the less reactive ester at low temperatures. masterorganicchemistry.comleah4sci.comlibretexts.orgyoutube.commasterorganicchemistry.com

| Reaction | Reagent | Product | Typical Yield (%) |

| Wittig Reaction | Ph₃P=CH₂ | Ethyl 8-(4-methoxyphenyl)-8-methylideneoctanoate | 85-95 |

| Grignard Addition | CH₃MgBr then H₃O⁺ | Ethyl 8-hydroxy-8-(4-methoxyphenyl)-8-methyloctanoate | >90 |

Reactions Involving the Ester Group

The ethyl ester functionality is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis and Transesterification

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 8-(4-methoxyphenyl)-8-oxooctanoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process and typically requires heating with an aqueous acid (e.g., H₂SO₄ or HCl).

Base-catalyzed hydrolysis (saponification) is an irreversible process that proceeds readily with aqueous base (e.g., NaOH or KOH) to form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Transesterification: The ethyl group of the ester can be exchanged for a different alkyl or aryl group by reacting with another alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction is often facilitated by using a large excess of the new alcohol or by removing the ethanol that is formed.

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq), H₂O, Reflux | 8-(4-methoxyphenyl)-8-oxooctanoic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq), H₂O, Reflux2. H₃O⁺ | 8-(4-methoxyphenyl)-8-oxooctanoic acid |

| Transesterification | Isopropanol, H₂SO₄ (cat.), Reflux | Isopropyl 8-(4-methoxyphenyl)-8-oxooctanoate |

Reactions Involving the Aromatic Ring

The 4-methoxyphenyl group is an electron-rich aromatic ring due to the electron-donating methoxy group (-OCH₃). This makes the ring highly susceptible to electrophilic aromatic substitution, with the incoming electrophile being directed primarily to the ortho positions (C-3 and C-5) relative to the methoxy group.

Friedel-Crafts Acylation and Alkylation: Under the influence of a Lewis acid catalyst (e.g., AlCl₃), the aromatic ring can be acylated or alkylated. For instance, acylation with acetyl chloride would introduce an acetyl group at one of the ortho positions. tamu.eduresearchgate.netdepaul.edufrontiersin.orgyoutube.com

Nitration: Reaction with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, will introduce a nitro group (-NO₂) onto the aromatic ring, predominantly at an ortho position.

Halogenation: Electrophilic halogenation, for instance with bromine (Br₂) in the presence of a Lewis acid or in a polar solvent, will result in the substitution of a hydrogen atom on the aromatic ring with a bromine atom, again favoring the ortho positions.

The long alkyl chain containing the keto and ester groups is generally deactivating towards the aromatic ring, but its effect is significantly attenuated by the distance. Therefore, the directing effect of the powerful activating methoxy group dominates the regiochemical outcome of these reactions.

| Reaction | Reagents and Conditions | Major Product(s) |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃, CS₂ | Ethyl 3-acetyl-8-(4-methoxyphenyl)-8-oxooctanoate |

| Nitration | HNO₃, H₂SO₄, 0°C | Ethyl 8-(3-nitro-4-methoxyphenyl)-8-oxooctanoate |

| Bromination | Br₂, FeBr₃, CCl₄ | Ethyl 8-(3-bromo-4-methoxyphenyl)-8-oxooctanoate |

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group (-OCH₃) and deactivated by the electron-withdrawing keto-ester chain. The interplay of these two groups dictates the regioselectivity of substitution reactions.

The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the acyl group is a deactivating group and a meta-director because it withdraws electron density from the ring. In cases of competing directing effects, the more powerfully activating group typically governs the position of substitution. Therefore, electrophilic attack is predicted to occur predominantly at the positions ortho to the activating methoxy group (C3 and C5).

Halogenation: Electrophilic halogenation, such as bromination or chlorination, is expected to proceed at the positions activated by the methoxy group. wikipedia.org For instance, reaction with bromine in the presence of a Lewis acid catalyst like FeBr₃ would likely yield Ethyl 3-bromo-8-(4-methoxyphenyl)-8-oxooctanoate.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is also anticipated to be directed by the methoxy group. stmarys-ca.edu The primary product would be the corresponding 3-nitro derivative. The reaction conditions would need to be carefully controlled to prevent oxidation of the alkyl chain.

Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions on this substrate are more complex. The deactivating effect of the acyl group can make the ring less nucleophilic and thus less reactive towards further acylation or alkylation. tamu.edu However, under forcing conditions, substitution, if it occurs, would still be directed to the positions ortho to the methoxy group.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Halogenation (Bromination) | Br₂, FeBr₃ | Ethyl 3-bromo-8-(4-methoxyphenyl)-8-oxooctanoate |

| Nitration | HNO₃, H₂SO₄ | Ethyl 3-nitro-8-(4-methoxyphenyl)-8-oxooctanoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 3-acyl-8-(4-methoxyphenyl)-8-oxooctanoate (requires forcing conditions) |

Functionalization of the Methoxy Group

The methoxy group is a key functional handle for further derivatization, primarily through ether cleavage to unveil the corresponding phenol. This transformation is significant as it introduces a new reactive site and modifies the electronic properties of the aromatic ring.

Demethylation: A common and effective method for the cleavage of aryl methyl ethers is treatment with strong Lewis acids such as boron tribromide (BBr₃). This reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Subsequent aqueous workup yields the phenol. Other reagents that can be employed for this purpose include pyridinium (B92312) hydrochloride and hydrobromic acid. mdma.ch The presence of the ketone and ester functionalities may require careful selection of reagents and reaction conditions to avoid side reactions.

| Reaction | Reagent | Product |

|---|---|---|

| Demethylation | BBr₃, then H₂O | Ethyl 8-(4-hydroxyphenyl)-8-oxooctanoate |

| Demethylation | Pyridinium hydrochloride (melt) | Ethyl 8-(4-hydroxyphenyl)-8-oxooctanoate |

Utility as a Synthon in Complex Molecule Synthesis

The presence of both a ketone and an ester group, separated by a flexible alkyl chain, makes this compound a versatile synthon for the construction of more elaborate molecular frameworks, including heterocyclic systems and other advanced organic scaffolds.

Building Block for Heterocyclic Compound Synthesis

The dicarbonyl nature of this molecule, albeit with the carbonyls separated, allows for its participation in various cyclization reactions to form heterocyclic rings.

Synthesis of Pyridazinones: As a δ-keto ester, this compound can react with hydrazine (B178648) and its derivatives to form pyridazinones. The reaction likely proceeds through initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the ester carbonyl, with subsequent elimination of ethanol. This would lead to the formation of a dihydropyridazinone ring.

Potential for other Heterocycles: While the 1,7-dicarbonyl relationship (counting the ester carbonyl) is less common in standard named reactions for heterocycle synthesis which often utilize 1,2-, 1,3-, 1,4-, or 1,5-dicarbonyl compounds, intramolecular reactions are still plausible. For instance, intramolecular cyclization under specific conditions could potentially lead to large ring systems, though this would be entropically disfavored.

Precursor to Advanced Organic Scaffolds

Beyond heterocycle synthesis, the long alkyl chain and the reactive carbonyl and ester groups can be manipulated to build complex acyclic and carbocyclic structures.

Chain Elongation and Functionalization: The ketone can be a site for various carbon-carbon bond-forming reactions, such as the Wittig reaction or Grignard additions, to extend the carbon skeleton. The ester can be reduced to an alcohol, which can then be further functionalized.

Intramolecular Cyclizations: Intramolecular reactions, such as an intramolecular aldol (B89426) condensation (if the alkyl chain were appropriately functionalized) or a Dieckmann condensation (if another ester group were present), are powerful tools in organic synthesis. While the parent compound is not primed for these specific reactions, its derivatives could be designed to undergo such cyclizations to form carbocyclic rings.

Comparative Reactivity Studies with Structurally Related Oxo-Esters

The reactivity of this compound can be understood by comparing it to other oxo-esters with different structural features.

Aromatic vs. Aliphatic Ketone: The aromatic nature of the ketone in this molecule influences its reactivity compared to a simple aliphatic δ-keto ester. The aromatic ring conjugates with the carbonyl group, which can reduce its electrophilicity. However, the aromatic ring also provides a site for a different set of reactions (electrophilic aromatic substitution).

Reactivity of Ketone vs. Ester: In general, ketones are more reactive towards nucleophiles than esters. stackexchange.com This is due to the ester carbonyl being stabilized by resonance with the adjacent oxygen atom, making it less electrophilic. Therefore, in reactions with nucleophiles, the ketone carbonyl of this compound is expected to be the primary site of attack. For example, in a Grignard reaction, the Grignard reagent would preferentially add to the ketone.

Effect of the Alkyl Chain Length: The length of the octanoate (B1194180) chain plays a crucial role in the potential for intramolecular reactions. As a δ-keto ester, it is well-suited for the formation of six-membered rings in cyclization reactions. Shorter or longer chains would favor the formation of different ring sizes, which would have different thermodynamic and kinetic stabilities.

| Structural Feature | Comparison | Impact on Reactivity |

|---|---|---|

| Aromatic Ketone | vs. Aliphatic Ketone | Reduced electrophilicity of the ketone, but allows for aromatic substitution reactions. |

| Ketone | vs. Ester | Ketone is more electrophilic and more reactive towards nucleophiles. stackexchange.com |

| δ-Keto Ester | vs. β- or γ-Keto Ester | Favors the formation of six-membered rings in intramolecular cyclizations. |

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 8 4 Methoxyphenyl 8 Oxooctanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by providing detailed information about the chemical environment of individual atoms. For Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals unambiguously.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) group are expected to appear as two doublets in the downfield region (typically δ 6.8-8.0 ppm) due to the ortho and meta coupling. The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm. The ethyl ester group would be characterized by a quartet (for the -CH2- group) and a triplet (for the -CH3 group) in the upfield region. The long aliphatic chain protons would resonate as a series of multiplets in the δ 1.2-3.0 ppm range. The protons alpha to the ketone and the ester carbonyl groups would be shifted further downfield compared to the other methylene (B1212753) groups in the chain.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to C=O) | ~7.9 | Doublet |

| Aromatic (meta to C=O) | ~6.9 | Doublet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Ester (-OCH₂CH₃) | ~4.1 | Quartet |

| Aliphatic (-CH₂- adjacent to C=O) | ~2.9 | Triplet |

| Aliphatic (-CH₂- adjacent to ester) | ~2.3 | Triplet |

| Other Aliphatic (-CH₂-)n | ~1.2-1.7 | Multiplets |

| Ester (-OCH₂CH₃) | ~1.2 | Triplet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the ketone and the ester are expected to be the most downfield signals (δ 170-200 ppm). The aromatic carbons would appear in the δ 114-164 ppm region, with the carbon bearing the methoxy group and the carbon attached to the keto group having distinct chemical shifts. The methoxy carbon would resonate around δ 55 ppm. The carbons of the ethyl group and the aliphatic chain would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | ~198 |

| Ester Carbonyl (C=O) | ~173 |

| Aromatic (C-OCH₃) | ~163 |

| Aromatic (C-C=O) | ~130 |

| Aromatic (CH) | ~128, 114 |

| Methoxy Carbon (-OCH₃) | ~55 |

| Ester (-OCH₂) | ~60 |

| Aliphatic (-CH₂- adjacent to C=O) | ~38 |

| Aliphatic (-CH₂- adjacent to ester) | ~34 |

| Other Aliphatic (-CH₂-)n | ~24-29 |

| Ester (-CH₃) | ~14 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments from 1D NMR and to elucidate the connectivity of the atoms, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. For instance, it would show correlations between the adjacent methylene protons in the octanoate (B1194180) chain and the coupling between the ortho and meta protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (292.37 g/mol ). Characteristic fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) from the ester, cleavage at the keto group, and fragmentation of the aliphatic chain. A prominent peak would be expected for the 4-methoxyphenylacylium ion ([CH₃OC₆H₄CO]⁺) at m/z 135, which is a common fragment for compounds containing this moiety.

Table 3: Predicted Key Fragments in the EI-MS of this compound

| m/z | Predicted Fragment Ion |

| 292 | [M]⁺ |

| 247 | [M - OC₂H₅]⁺ |

| 135 | [CH₃OC₆H₄CO]⁺ |

| 107 | [CH₃OC₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful tool for the precise determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₇H₂₄O₄, the theoretical exact mass can be calculated. This high degree of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

In a typical HRMS analysis using a technique like electrospray ionization (ESI), the compound would be expected to form a protonated molecule, [M+H]⁺, or adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺. The high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, would measure the mass-to-charge ratio (m/z) of these ions to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Beyond molecular formula confirmation, HRMS can also provide structural information through the analysis of fragmentation patterns. While detailed fragmentation studies for this specific molecule are not widely published, general fragmentation pathways for aromatic esters and ketones can be predicted. Common fragmentation would likely involve cleavage at the ester and keto functionalities, as well as fragmentations of the alkyl chain.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₇H₂₄O₄ | 292.16746 |

| [M+H]⁺ | C₁₇H₂₅O₄⁺ | 293.17474 |

| [M+Na]⁺ | C₁₇H₂₄NaO₄⁺ | 315.15668 |

| [M+K]⁺ | C₁₇H₂₄KO₄⁺ | 331.13062 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present within a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The presence of two carbonyl groups, an ester and a ketone, would be a prominent feature. The ester C=O stretching vibration typically appears in the region of 1750-1735 cm⁻¹, while the ketone C=O stretch is expected around 1685 cm⁻¹ for an aromatic ketone. The C-O stretching vibrations of the ester group would likely produce strong bands in the 1300-1000 cm⁻¹ region. Furthermore, the aromatic nature of the 4-methoxyphenyl group would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The 4-methoxyphenyl group in this compound acts as a significant chromophore. Molecules with a methoxy-substituted benzene (B151609) ring typically exhibit absorption maxima in the UV region. For instance, 4-methoxyphenol (B1676288) shows absorption maxima around 222 nm and 282 nm. nih.gov It is anticipated that this compound would display a primary absorption band (π → π* transition) around 220-280 nm, characteristic of the substituted benzene ring.

X-ray Diffraction Studies for Solid-State Structure Determination

In the absence of specific crystallographic data for this compound, insights can be drawn from studies on similar long-chain esters and aromatic ketones. It is plausible that the long alkyl chain would adopt a relatively linear, extended conformation to maximize van der Waals interactions, contributing to an ordered crystal packing. The planarity of the ester group and the aromatic ring would also influence the molecular packing.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. For oxygen-containing compounds like this compound, the percentage of oxygen is typically determined by difference. This analysis serves as a crucial check for the purity of a synthesized compound and to verify its empirical formula.

Based on the molecular formula C₁₇H₂₄O₄, the theoretical elemental composition can be calculated. Experimental values that closely match these theoretical percentages provide strong evidence of the compound's purity and correct elemental composition.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 17 | 204.187 | 69.83 |

| Hydrogen | H | 1.008 | 24 | 24.192 | 8.28 |

| Oxygen | O | 15.999 | 4 | 63.996 | 21.89 |

| Total | 292.375 | 100.00 |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of a compound and for analyzing its presence in complex mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods for this purpose.

Gas Chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. In a typical GC analysis, the compound would be vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The choice of stationary phase is critical for achieving good separation. A nonpolar or moderately polar stationary phase, such as one based on polydimethylsiloxane (B3030410) with some phenyl substitution, would likely be effective. analyticaltoxicology.com

The retention time of the compound would depend on its volatility and its interactions with the stationary phase. A flame ionization detector (FID) would be a suitable detector due to its high sensitivity to organic compounds. GC can be used to determine the purity of a sample by detecting the presence of any volatile impurities.

High-Performance Liquid Chromatography is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, a reversed-phase HPLC method would be the most common approach.

In this mode, a nonpolar stationary phase, such as a C18-modified silica (B1680970), would be used in conjunction with a polar mobile phase. A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good peak shape and resolution, especially if impurities with different polarities are present. Detection is commonly achieved using a UV detector set at a wavelength where the 4-methoxyphenyl chromophore absorbs, such as around 254 nm or at its absorption maximum. It is important to note that for β-keto esters, keto-enol tautomerism can sometimes lead to poor peak shapes in HPLC, and adjusting the mobile phase pH or temperature may be necessary to obtain sharp, symmetrical peaks. chromforum.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental, rapid, and sensitive analytical technique used to separate components of a mixture, assess compound purity, and monitor the progress of chemical reactions. For this compound, TLC provides a straightforward method to visualize its presence and purity based on its polarity. wisc.edulibretexts.org

The separation in TLC is based on the differential partitioning of compounds between a stationary phase and a mobile phase. khanacademy.org A common stationary phase for organic compounds like this compound is silica gel (SiO2), a highly polar material. wisc.edu The mobile phase, or eluent, is a solvent or a mixture of solvents that travels up the stationary phase by capillary action. wisc.edu

The polarity of this compound, which contains both a polar keto-ester group and a less polar aromatic ring and alkyl chain, dictates its interaction with the stationary and mobile phases. More polar compounds interact more strongly with the polar silica gel and thus move shorter distances up the TLC plate, resulting in a lower Retention Factor (Rf) value. wisc.edukhanacademy.org Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, leading to a higher Rf value. wisc.edu The Rf value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.orglibretexts.org

Experimental Conditions for TLC Analysis:

A typical TLC analysis of this compound would involve the following:

Stationary Phase: Silica gel 60 F254 plates are commonly used. The "F254" indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under short-wave UV light (254 nm). libretexts.orgumich.edu

Mobile Phase: A mixture of a nonpolar solvent and a moderately polar solvent is typically employed. For a compound with the polarity of a keto ester, a common eluent system would be a mixture of n-hexane and ethyl acetate (B1210297). chemistryhall.com The ratio of these solvents can be adjusted to achieve optimal separation; a higher proportion of the more polar ethyl acetate will result in higher Rf values for all components. umich.edu

Visualization: Due to the presence of the aromatic ring, this compound is a UV-active compound. umich.edu Therefore, the spots on the developed TLC plate can be visualized under a UV lamp, where they will appear as dark spots against the fluorescent background. libretexts.org Additionally, chemical staining agents can be used for visualization. A potassium permanganate (B83412) (KMnO4) stain, for instance, is a general stain that reacts with many organic compounds. libretexts.org Another suitable option is a p-anisaldehyde stain, which can produce a range of colors with different functional groups upon heating and is effective for detecting ketones and esters. umich.edunih.gov

Research Findings and Data Interpretation:

In a synthetic preparation of this compound, TLC is an invaluable tool for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, one can observe the consumption of reactants and the formation of the product. The product, this compound, is expected to have a different Rf value than the starting materials due to differences in their polarities.

For instance, if the synthesis involves the acylation of a simpler ester, the starting ester would likely be less polar than the final keto-ester product and would thus have a higher Rf value. The table below illustrates hypothetical TLC data for the analysis of a reaction mixture producing this compound, demonstrating how TLC can be used to distinguish the product from potential starting materials and byproducts.

| Compound | Functional Groups | Expected Polarity | Hypothetical Rf Value (Hexane:Ethyl Acetate 4:1) |

| Ethyl octanoate (Starting Material) | Ester, Alkyl chain | Low | 0.75 |

| Anisole (B1667542) (Starting Material/Side Product) | Ether, Aromatic ring | Low-Medium | 0.68 |

| This compound | Keto, Ester, Aromatic ring, Ether | Medium | 0.45 |

| 4-Methoxybenzoic acid (Side Product) | Carboxylic acid, Aromatic ring, Ether | High | 0.15 |

Table 1: Hypothetical Thin-Layer Chromatography data for this compound and related compounds. The Rf values are illustrative and would depend on the exact experimental conditions.

The data in the table demonstrates a clear separation between the compounds based on their polarity. The highly polar 4-methoxybenzoic acid shows the lowest Rf value, indicating strong interaction with the silica gel. The less polar starting materials, ethyl octanoate and anisole, travel further up the plate. The product, this compound, with its intermediate polarity, has an Rf value between these extremes. This allows for an effective assessment of the purity of the final product; a single, well-defined spot at the expected Rf value would suggest a pure compound. libretexts.org

Computational and Theoretical Investigations of Ethyl 8 4 Methoxyphenyl 8 Oxooctanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. It offers a good balance between computational cost and accuracy, making it suitable for a molecule of this size.

DFT studies on analogous aromatic ketones and anisole (B1667542) derivatives can elucidate the electronic structure of Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate. The 4-methoxy group on the phenyl ring is an electron-donating group, which influences the electron density distribution across the aromatic system and the reactivity of the ketone. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which highlights regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Furthermore, DFT is employed to calculate global reactivity descriptors, which provide a quantitative measure of the molecule's stability and reactivity. These are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO energy gap generally implies higher reactivity.

Table 1: Representative Global Reactivity Descriptors Calculated by DFT for a Structurally Similar Aromatic Keto-Ester (Note: These are typical values for analogous compounds and serve as an illustrative example.)

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 5.3 | A measure of chemical stability and reactivity. |

| Ionization Potential (I) | 6.5 | The energy required to remove an electron. |

| Electron Affinity (A) | 1.2 | The energy released when an electron is added. |

| Electronegativity (χ) | 3.85 | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.65 | A measure of resistance to change in electron distribution. |

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for smaller systems or for benchmarking DFT results.

For a molecule like this compound, ab initio calculations would likely be used to study specific aspects of the molecule with high precision. For instance, high-level ab initio calculations on anisole (a key fragment of the target molecule) have been used to accurately determine its rotational barriers and ionization energies. researchgate.net Such studies provide a reliable foundation for understanding the electronic behavior of the methoxyphenyl group. They can also be used to accurately calculate bond dissociation energies, which are crucial for predicting the initial steps in thermal decomposition or photochemical reactions. nih.gov

Molecular Mechanics and Force Field Methods

For large and flexible molecules, quantum chemical methods can be computationally prohibitive for exploring the full conformational space or simulating molecular motion over time. Molecular mechanics and force field methods offer a classical mechanics-based alternative that is significantly faster.

Conformational Analysis

The long and flexible octanoate (B1194180) chain of this compound can adopt a multitude of conformations. Conformational analysis aims to identify the low-energy conformers that are most likely to be populated at a given temperature. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation using a molecular mechanics force field.

Table 2: Representative Dihedral Angles for a Low-Energy Conformer of a Long-Chain Keto-Ester (Note: These are illustrative values based on typical findings for similar structures.)

| Dihedral Angle | Atoms Involved | Value (degrees) |

| τ1 | C(aromatic)-C(aromatic)-O-CH3 | ~0 (planar) or ~180 (planar) |

| τ2 | C(aromatic)-C(carbonyl)-C(alkyl)-C(alkyl) | ~180 (anti) |

| τ3 | C(alkyl)-C(alkyl)-C(alkyl)-C(alkyl) | ~180 (anti) |

| τ4 | C(alkyl)-C(alkyl)-C(ester)-O | ~180 (anti) |

| τ5 | C(alkyl)-C(ester)-O-CH2 | ~180 (trans) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal how the molecule moves, vibrates, and changes its conformation.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would provide insights into its flexibility and how it interacts with its environment. It would allow for the observation of transitions between different conformational states and the calculation of time-averaged properties. For flexible molecules, MD simulations are crucial for understanding their behavior in solution, which is often more relevant to their real-world applications than their properties in the gas phase or in a crystal.

Prediction of Reactivity and Reaction Pathways

Computational methods are powerful tools for predicting the reactivity of a molecule and for exploring potential reaction pathways.

Based on the electronic structure obtained from DFT calculations, the reactivity of this compound can be predicted. The HOMO is likely to be localized on the electron-rich methoxyphenyl ring, suggesting that this part of the molecule is susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered around the carbonyl group of the ketone, making it the most likely site for nucleophilic attack.

Local reactivity descriptors, such as Fukui functions, can be calculated to provide more detailed, atom-specific information about reactivity. nih.gov These functions indicate which atoms within the molecule are most susceptible to electrophilic, nucleophilic, or radical attack. For this compound, the carbonyl carbon of the ketone would be predicted to be a primary site for nucleophilic addition, while the ortho and para positions of the aromatic ring (relative to the alkyl-keto group) would be activated towards electrophilic substitution due to the electron-donating methoxy (B1213986) group.

Furthermore, computational methods can be used to model entire reaction pathways. By locating the transition state structures and calculating the activation energies for different potential reactions, it is possible to predict the most likely reaction products under given conditions. For example, the mechanism of the reduction of the ketone or the hydrolysis of the ester could be computationally investigated to understand the energetics of these transformations.

Due to a lack of available scientific literature specifically detailing the computational and theoretical investigations of this compound, it is not possible to provide a detailed article on its electronic structure, spectroscopic property prediction, or structure-reactivity relationships based on current research findings.

A thorough search of scientific databases and scholarly articles did not yield any specific studies focused on the computational analysis of this particular compound. While general principles of computational chemistry could be applied to hypothesize its properties, such an analysis would be speculative and would not meet the requirement for an article based on detailed, existing research findings from diverse sources.

Further research, including dedicated computational studies employing methods such as Density Functional Theory (DFT), would be necessary to generate the data required to populate the requested article sections on electronic structure, spectroscopic predictions, and structure-reactivity relationships for this compound. Without such foundational research, any attempt to create the specified content would be unsubstantiated.

Therefore, the requested article cannot be generated at this time.

Research Applications and Future Directions for Ethyl 8 4 Methoxyphenyl 8 Oxooctanoate in Chemical Sciences

Role in Organic Synthesis Methodologies Development

Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate and related aryl ketoesters are valuable intermediates in the development of new synthetic methodologies. beilstein-journals.orgnih.gov The presence of the ketone and ester functionalities allows for a wide range of chemical transformations, making it a useful scaffold for constructing more complex molecular architectures.

One key area of application is in carbon-carbon bond-forming reactions. The α-protons to the keto group can be deprotonated to form an enolate, which can then participate in various reactions such as aldol (B89426) additions and Mannich reactions to build molecular complexity. beilstein-journals.orgnih.gov Furthermore, modern catalytic methods are continually being developed that can utilize substrates like this compound. For instance, palladium-catalyzed β-arylation of α-keto esters has emerged as a powerful tool for creating β-stereogenic centers. acs.org Similarly, enantioconvergent arylation reactions of α-keto esters, catalyzed by chiral rhodium complexes, provide access to a variety of β-stereogenic tertiary aryl glycolate (B3277807) derivatives. nih.govcore.ac.uk

The long aliphatic chain in this compound also opens up possibilities for macrocyclization reactions, which are crucial in the synthesis of many natural products and pharmacologically active compounds. The strategic functionalization of the chain, followed by intramolecular cyclization, could lead to the formation of large ring systems that are otherwise challenging to synthesize.

Table 1: Key Synthetic Methodologies Involving Aryl Ketoesters

| Methodology | Description | Potential Application for this compound |

| Aldol Addition | Reaction of an enolate with a carbonyl compound to form a β-hydroxy ketone. beilstein-journals.org | Synthesis of complex polyketide-like structures. |

| Mannich Reaction | Aminoalkylation of an acidic proton located in the α-position of a carbonyl group. nih.gov | Introduction of nitrogen-containing functionalities. |

| Palladium-Catalyzed β-Arylation | Coupling of α-keto ester enolates with aryl bromides. acs.org | Synthesis of β-aryl substituted derivatives. |

| Enantioconvergent Arylation | Rhodium-catalyzed addition of boronic acids to racemic β-stereogenic α-keto esters. nih.govcore.ac.uk | Preparation of chiral tertiary aryl glycolates. |

Contributions to Materials Science Precursor Chemistry

The structural features of this compound suggest its potential as a precursor in materials science, particularly in the synthesis of novel polymers and functional materials. The combination of a rigid aromatic group and a flexible aliphatic chain is a common motif in liquid crystals and other soft materials.

Long-chain esters, in general, have been explored for their film-forming and coating properties. For example, long-chain cellulose (B213188) esters can form transparent, flexible, and heat-sealable films with good water vapor barrier properties. aalto.fi While not a cellulose ester itself, the long alkyl chain of this compound could be incorporated into polymer backbones to impart similar properties of flexibility and hydrophobicity.

Furthermore, the aromatic ketone moiety is a key component of poly(aryl ether ketones) (PAEKs), a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. nih.govdntb.gov.ua this compound could serve as a monomer or a modifying agent in the synthesis of novel PAEKs, where the long aliphatic chain could be used to tune properties such as solubility, processability, and crystallinity. The ester group could also be hydrolyzed to a carboxylic acid, providing a reactive handle for further polymerization or cross-linking.

Applications in Agrochemical Research Intermediates

Long-chain molecules play a significant role in modern agriculture, finding applications as fungicides, insecticides, acaricides, herbicides, and plant growth regulators. mdpi.com The lipophilic nature of the long alkyl chain in these molecules often enhances their ability to penetrate the waxy outer layers of plants and insects, improving their bioavailability and efficacy.

This compound can be considered a valuable intermediate in the synthesis of new agrochemicals. The aromatic ring and the keto group can be readily modified to introduce various pharmacophores known to interact with biological targets in pests and weeds. For example, the keto group can be converted into a variety of heterocyclic systems, which are prevalent in many commercial pesticides. The 1,2,3-triazole moiety, for instance, is a common feature in a number of successful fungicides. researchgate.net The long aliphatic chain can be maintained in the final product to ensure optimal physicochemical properties for agricultural applications.

Utility in Enzyme-Substrate Interaction Studies within Chemical Biology

The interface of chemistry and biology often relies on the use of well-defined small molecules to probe the function of enzymes and biological pathways. Aryl ketoesters are recognized as substrates for a variety of enzymes, particularly oxidoreductases.

Biocatalytic dynamic reductive kinetic resolution of aryl α-chloro β-keto esters using ketoreductases (KREDs) has been demonstrated to be an efficient method for the synthesis of chiral α-chloro β-hydroxy esters, which are key intermediates for pharmaceuticals like diltiazem. researchgate.netrsc.org This highlights that the aryl ketoester motif is readily accepted into the active sites of these enzymes. Similarly, alcohol dehydrogenases have been used for the asymmetric reduction of γ-keto esters to produce optically active γ-aryl-γ-butyrolactones. bohrium.com

This compound, with its aryl ketone functionality, could serve as a substrate or a starting point for the synthesis of substrates for studying various enzymes. The long alkyl chain could be used to investigate the influence of substrate hydrophobicity on enzyme activity and selectivity. Furthermore, the ester group can be hydrolyzed by esterases, and the compound could be used to study the substrate specificity of this class of enzymes. Aryl coenzyme A (CoA) ligases, which are involved in the degradation of aromatic compounds, are another class of enzymes for which derivatives of this compound could be designed as substrates or inhibitors. nih.gov

Design and Synthesis of Functionalized Derivatives for Chemical Probes

Chemical probes are essential tools for visualizing and quantifying biological molecules and processes in living systems. Fluorescent probes, in particular, have revolutionized our ability to study cellular biology. The β-ketoester moiety has been successfully incorporated into the design of fluorescent probes. For instance, a turn-on fluorescent probe containing a β-ketoester was developed for the selective detection of intracellular hydrazine (B178648). nih.govrsc.org

This compound can serve as a versatile scaffold for the design and synthesis of novel chemical probes. The 4-methoxyphenyl (B3050149) group can be replaced with a variety of fluorophores to create fluorescent probes. The keto and ester functionalities provide reactive handles for attaching other functionalities, such as targeting ligands or quenchers. For example, the keto group can be used to link to a fluorophore, while the ester group could be designed to be cleaved by a specific enzyme, leading to a change in the fluorescence signal. This would allow for the development of activity-based probes for specific esterases.

Moreover, the desyl (2-oxo-1,2-diphenylethyl) group, which is structurally related to the aryl ketone part of the molecule, has been investigated for the development of photolabile protecting groups. rsc.org This suggests that derivatives of this compound could be designed as photoactive compounds for controlled release of bioactive molecules or for photoaffinity labeling experiments.

Table 2: Potential Chemical Probe Architectures from this compound

| Probe Type | Design Strategy | Potential Application |

| Fluorescent Probe | Incorporation of a fluorophore in place of the methoxyphenyl group and a quencher on the alkyl chain. | Detection of specific enzyme activity (e.g., esterases). |

| Photoaffinity Label | Introduction of a photoreactive group (e.g., diazirine) on the aromatic ring. | Identification of protein binding partners. |

| Activity-Based Probe | Design of the ester as a substrate for a specific enzyme, with cleavage leading to a detectable signal. | Measuring enzyme activity in complex biological samples. |

Emerging Research Frontiers and Interdisciplinary Potential in Chemical Research

The future research directions for this compound and related long-chain ketoesters are likely to be driven by the increasing demand for sustainable chemical processes and the need for more sophisticated molecular tools in interdisciplinary research.

One emerging frontier is the development of greener and more efficient synthetic methods for α-keto esters. This includes the use of biomass-derived substrates and the development of robust catalysts for selective oxidation reactions. The principles of green chemistry will likely guide the future synthesis and application of this class of compounds.

In the realm of materials science, the self-assembly of functionalized long-chain molecules into well-defined nanostructures is a promising area of research. By introducing specific functional groups onto the this compound scaffold, it may be possible to direct its assembly into micelles, vesicles, or other nanostructures with potential applications in drug delivery or catalysis.

The interdisciplinary potential of this compound is significant. In medicinal chemistry, it can serve as a starting point for the synthesis of new drug candidates, with the long chain potentially improving pharmacokinetic properties. In chemical biology, as discussed, it can be used to develop sophisticated probes for studying biological systems. The continued development of new synthetic methodologies, such as photocatalytic reactions, will further expand the accessible chemical space and the potential applications of this versatile molecule. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.